molecular formula C12H12O5 B2664860 Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate CAS No. 848052-89-1

Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate

Cat. No.: B2664860
CAS No.: 848052-89-1
M. Wt: 236.223
InChI Key: JCPJQSOTWWRUKR-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate (C₁₂H₁₂O₅, molecular weight 236.22 g/mol) is a β-diketone ester featuring a 2-methoxyphenyl substituent at the 4-position of the butanoate backbone. This compound is primarily utilized as a research chemical in synthetic organic and medicinal chemistry, serving as a precursor for heterocyclic compounds such as pyrazoles and thiazolidinediones . Its structure combines electron-donating methoxy groups with reactive ketone functionalities, enabling diverse reactivity in cyclization and condensation reactions.

Properties

IUPAC Name

methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-16-11-6-4-3-5-8(11)9(13)7-10(14)12(15)17-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPJQSOTWWRUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848052-89-1
Record name methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate typically involves the reaction of 2-methoxybenzaldehyde with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the desired product after subsequent esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, potentially leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate vary in aromatic substituents, ester groups, and substituent positions. Below is a comparative analysis based on synthesis, physicochemical properties, and applications.

Substitution on the Aromatic Ring

Chlorophenyl Derivatives
  • Methyl 4-(4-Chlorophenyl)-2,4-dioxobutanoate (C₁₁H₉ClO₄, MW 240.64 g/mol): Replaces the 2-methoxyphenyl group with a 4-chlorophenyl moiety. This derivative is used in synthesizing intermediates for pharmaceuticals .
  • Sodium Methyl 4-(2,6-Difluorophenyl)-2,4-dioxobutanoate (C₁₁H₇F₂O₄·Na, MW 264.16 g/mol): Incorporates fluorine atoms, enhancing lipophilicity and metabolic stability. Such modifications are valuable in drug design for improved bioavailability .
Heteroaromatic Derivatives
  • Methyl 4-(2-Furyl)-2,4-dioxobutanoate (C₉H₈O₅, MW 196.16 g/mol): Substitutes the phenyl ring with a furan group. The oxygen atom in furan enhances resonance stabilization, altering reactivity in cycloaddition reactions. This compound is employed in organic synthesis for heterocycle formation .
  • Methyl 2,4-Dioxo-4-(thiophen-2-yl)butanoate (C₉H₈O₄S, MW 212.22 g/mol): Features a thiophene ring, introducing sulfur’s polarizability and electronic effects. Thiophene-containing analogs are explored in materials science and antimicrobial agent synthesis .

Ester Group Variations

  • Ethyl 4-(4-Methoxyphenyl)-2,4-dioxobutanoate (C₁₃H₁₄O₅, MW 250.25 g/mol): Utilizes an ethyl ester instead of methyl. The longer alkyl chain increases lipophilicity, influencing solubility and hydrolysis kinetics. This variant is used in laboratory research for comparative studies .

Substituent Position and Multiplicity

  • Methyl 4-(2,5-Dimethoxyphenyl)-2,4-dioxobutanoate (C₁₃H₁₄O₆, MW 266.25 g/mol): Contains two methoxy groups at the 2- and 5-positions. The additional electron-donating groups enhance aromatic ring activation, facilitating reactions like nucleophilic substitution. Purity of 95% is reported for this compound, highlighting its utility in pharmaceutical intermediates .

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications Reference
This compound 2-methoxyphenyl C₁₂H₁₂O₅ 236.22 Heterocycle synthesis
Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate 4-chlorophenyl C₁₁H₉ClO₄ 240.64 Pharmaceutical intermediates
Methyl 4-(2-furyl)-2,4-dioxobutanoate 2-furyl C₉H₈O₅ 196.16 Organic synthesis
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate 4-methoxyphenyl, ethyl ester C₁₃H₁₄O₅ 250.25 Comparative studies
Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate 2,5-dimethoxyphenyl C₁₃H₁₄O₆ 266.25 Drug precursors

Biological Activity

Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate (M4MDB) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

M4MDB has the molecular formula C12H12O5C_{12}H_{12}O_5 and a molecular weight of 236.22 g/mol. The compound features a methoxy group on the aromatic ring, which is known to influence its reactivity and biological activity. The presence of the diketone structure also suggests potential interactions with various biological targets .

The biological activity of M4MDB is thought to be mediated through interactions with specific molecular targets, including enzymes and receptors. These interactions may modulate biochemical pathways, leading to therapeutic effects such as:

  • Antimicrobial Activity : Preliminary studies indicate that M4MDB exhibits antimicrobial properties, potentially making it a candidate for developing new antibacterial agents.
  • Anticancer Properties : The compound's structural similarity to known anticancer agents suggests it may interact with cancer cell pathways, promoting apoptosis or inhibiting cell proliferation.

Biological Activity Studies

Research has highlighted several key areas regarding the biological activity of M4MDB:

  • Anti-inflammatory Effects : Initial investigations suggest that M4MDB may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Neuroprotective Effects : Compounds with similar structures have shown interactions with neurotransmitter systems, indicating potential neuroprotective effects that warrant further exploration.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of M4MDB:

  • Antimicrobial Studies : In vitro assays demonstrated that M4MDB exhibited significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a novel antimicrobial agent.
  • Anticancer Activity : A study involving cancer cell lines revealed that M4MDB inhibited cell growth in a dose-dependent manner. Apoptosis assays indicated that the compound induced programmed cell death in cancer cells, supporting its development as an anticancer therapeutic.
  • Inflammation Models : In animal models of inflammation, administration of M4MDB resulted in reduced inflammatory markers and improved clinical scores compared to control groups, indicating its therapeutic potential in inflammatory diseases.

Comparative Analysis with Related Compounds

The following table summarizes key features of M4MDB compared to structurally related compounds:

Compound NameMolecular FormulaKey Features
This compoundC₁₂H₁₂O₅Contains a methoxy group; potential anticancer effects
Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoateC₁₃H₁₄O₆Exhibits anti-inflammatory properties
Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoateC₁₃H₁₄O₅Slightly larger molecular weight; similar activity

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate?

The compound can be synthesized via a Friedel-Crafts acylation followed by esterification. For example, reacting 2-methoxyphenylacetic acid derivatives with a suitable acylating agent (e.g., oxalyl chloride) to form the γ-keto ester backbone. Subsequent methylation using methanol and acid catalysis yields the final product. Reaction conditions (e.g., temperature, catalyst choice) must be optimized to avoid over-acylation or side reactions .

Q. How should researchers characterize this compound spectroscopically?

Nuclear Magnetic Resonance (NMR) at 400 MHz in deuterated chloroform (CDCl₃) is critical for structural confirmation. Key signals include:

  • A singlet for the methoxy group (δ ~3.8 ppm).
  • Aromatic protons (δ 6.8–7.5 ppm) from the 2-methoxyphenyl moiety.
  • Ketone carbonyl signals (δ ~190–200 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) or GC-MS should confirm molecular weight and purity .

Q. What are the stability and storage requirements for this compound?

The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid prolonged exposure to air to prevent hydrolysis of the ester or ketone groups. Degradation products (e.g., carboxylic acids) can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How does the 2-methoxyphenyl substituent influence reactivity in enzymatic assays?

The methoxy group enhances electron density in the aromatic ring, potentially affecting binding to enzymes like kynurenine-glyoxylate transaminase (EC 2.6.1.63). Comparative studies with fluorophenyl or chlorophenyl analogs (e.g., Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate) show substituent-dependent activity in transamination reactions. Use stopped-flow kinetics to monitor spontaneous cyclization of intermediates (e.g., xanthurenate formation) .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Matrix interference and low concentrations require advanced separation techniques. Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS using multiple reaction monitoring (MRM) is recommended. Calibration curves must account for potential ester hydrolysis in physiological conditions .

Q. How can structural modifications optimize this compound for antimicrobial studies?

Replace the methoxy group with electron-withdrawing substituents (e.g., fluorine) to enhance electrophilicity. Derivatives like Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate exhibit improved activity against Gram-positive bacteria. Perform minimum inhibitory concentration (MIC) assays and molecular docking to validate target interactions .

Q. How do researchers resolve contradictions in reported melting points or spectral data?

Discrepancies often arise from impurities or polymorphic forms. Recrystallize the compound in hexane/ethyl acetate mixtures and compare differential scanning calorimetry (DSC) profiles. Cross-validate NMR data with computational models (e.g., DFT-based chemical shift predictions) .

Methodological Considerations

Q. What safety protocols are essential for handling this compound?

Use PPE (gloves, goggles, lab coat) and work in a fume hood. Waste containing reactive ketones must be neutralized with sodium bicarbonate before disposal. Acute toxicity studies in rodents suggest LD₅₀ > 500 mg/kg, but chronic exposure risks require further evaluation .

Q. How can researchers design controlled kinetic studies for degradation pathways?

Use UV-Vis spectroscopy to track absorbance changes at 280 nm under varying pH (4–10) and temperature (25–60°C). Pseudo-first-order kinetics models can quantify hydrolysis rates. Compare activation energies with Arrhenius plots .

Q. What computational tools predict metabolic pathways for this compound?

Software like Schrödinger’s BioLuminate or SwissADME can model phase I/II metabolism. Prioritize cytochrome P450-mediated oxidation sites (e.g., methoxy demethylation) and esterase-mediated hydrolysis. Validate predictions with in vitro hepatocyte assays .

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